molecular formula C21H38N2O7S B13432155 (S)-tert-Butyl 5-(((R)-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate

(S)-tert-Butyl 5-(((R)-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Cat. No.: B13432155
M. Wt: 462.6 g/mol
InChI Key: FTEGBOMWHBCDOI-KBPBESRZSA-N
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Preparation Methods

The synthesis of (S)-tert-Butyl 5-((®-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The synthetic route typically starts with the protection of the amino and carboxyl groups using tert-butoxycarbonyl (Boc) and tert-butyl groups, respectively. The key steps include:

Chemical Reactions Analysis

(S)-tert-Butyl 5-((®-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 5-((®-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s bulky tert-butyl groups can interfere with protein-protein interactions, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to (S)-tert-Butyl 5-((®-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate include other tert-butyl and tert-butoxy-containing amino acids and peptides. These compounds share similar chemical properties but differ in their specific functional groups and overall structure. For example, tert-butyl carbamate and tert-butyl glycine are structurally related but lack the thiol group present in the target compound .

Properties

Molecular Formula

C21H38N2O7S

Molecular Weight

462.6 g/mol

IUPAC Name

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C21H38N2O7S/c1-19(2,3)28-16(25)13(23-18(27)30-21(7,8)9)10-11-15(24)22-14(12-31)17(26)29-20(4,5)6/h13-14,31H,10-12H2,1-9H3,(H,22,24)(H,23,27)/t13-,14-/m0/s1

InChI Key

FTEGBOMWHBCDOI-KBPBESRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)N[C@@H](CS)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)NC(CS)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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